molecular formula C11H19NO3 B13161589 Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate

Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate

Cat. No.: B13161589
M. Wt: 213.27 g/mol
InChI Key: KVVCZGFRDWDUQC-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid-like backbone. The compound features a cyclopropane ring fused to a ketone group (1-oxopropan-2-yl), which introduces steric strain and influences its reactivity and stability. Carbamates of this type are widely used in organic synthesis, particularly as intermediates in peptide coupling reactions or as protective groups for amines . The cyclopropane moiety enhances rigidity and may modulate interactions with biological targets, making this compound relevant in medicinal chemistry for drug discovery .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(1-cyclopropyl-1-oxopropan-2-yl)carbamate

InChI

InChI=1S/C11H19NO3/c1-7(9(13)8-5-6-8)12-10(14)15-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)

InChI Key

KVVCZGFRDWDUQC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl ketone under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the carbamate, followed by the addition of the cyclopropyl ketone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme .

Comparison with Similar Compounds

Cycloalkyl Substituents

  • Cyclobutyl Analog: Tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate (CAS: 1823972-67-3) replaces the cyclopropane with a cyclobutane ring. This compound is discontinued commercially, suggesting challenges in synthesis or applications .
  • Hydroxycyclopentyl Derivatives: Compounds like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8) introduce a hydroxyl group on a five-membered ring.

Bicyclic and Azabicyclic Systems

  • Bicyclo[2.2.2]octane Derivative :
    tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1932203-04-7) features a rigid bicyclic system. The increased steric bulk may enhance selectivity in binding to hydrophobic pockets in enzymes or receptors. However, the formyl group introduces electrophilic reactivity, which is absent in the cyclopropyl analog .
  • Azabicyclo[4.1.0]heptane Derivatives :
    Compounds like tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4) incorporate nitrogen into the bicyclic framework. The nitrogen atom enables hydrogen bonding and protonation, altering pharmacokinetic properties such as membrane permeability and metabolic stability .

Functional Group Modifications

  • Hydrazinyl and Indolyl Derivatives: Tert-butyl N-[1-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate (CAS: 72156-66-2) introduces hydrazine and indole moieties. The indole group enables π-π stacking interactions in biological systems, while the hydrazine group enhances nucleophilic reactivity, making this compound suitable for targeted prodrug designs .
  • Hydroxypropanamide Derivatives :
    tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate (CAS: 89078-16-0) replaces the cyclopropane with a hydroxylated side chain. The hydroxyl group improves solubility but may reduce metabolic stability due to susceptibility to oxidation .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent/Ring System CAS Number Key Properties
This compound Cyclopropyl + ketone Not provided High ring strain, moderate reactivity, rigid backbone
Tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate Cyclobutyl + ketone 1823972-67-3 Reduced strain vs. cyclopropyl, discontinued commercial status
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Cyclopentyl + hydroxyl 1290191-64-8 Enhanced solubility, potential for hydrogen bonding
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane + formyl 1932203-04-7 Rigid structure, electrophilic formyl group
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Azabicyclo + Boc 880545-32-4 Nitrogen-enabled hydrogen bonding, improved pharmacokinetics
tert-butyl N-[1-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-...carbamate Indole + hydrazine 72156-66-2 Bioactive motifs, prodrug potential

Research Findings and Implications

  • Reactivity: The cyclopropyl analog’s ring strain enhances its susceptibility to ring-opening reactions under acidic or nucleophilic conditions compared to cyclobutyl or non-cyclic analogs .
  • Biological Interactions : Azabicyclo derivatives show superior binding to neurological targets (e.g., serotonin receptors) due to nitrogen’s hydrogen-bonding capacity, whereas cyclopropyl derivatives may favor hydrophobic interactions .
  • Synthetic Utility : Hydroxycyclopentyl carbamates are preferred in peptide synthesis for their balance of solubility and stability, while bicyclic systems are reserved for specialized applications requiring rigidity .

Biological Activity

Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on enzyme inhibition, structure-activity relationships (SAR), and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group and a carbamate functional group linked to a cyclopropyl ketone. Its molecular formula is C11H19NO3C_{11}H_{19}NO_3, and it exhibits distinct steric and electronic characteristics due to the cyclopropyl moiety, which influences its reactivity and interaction with biological targets .

The primary mechanism of action for this compound involves enzyme inhibition . The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction has implications for various biochemical pathways, making the compound valuable for studies aimed at understanding enzyme mechanisms and developing therapeutic agents.

Enzyme Inhibition Studies

Kinetic assays have been employed to determine the binding affinities and inhibition constants of this compound against specific enzymes. The results indicate that the compound effectively inhibits certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Enzyme Inhibition Type IC50 Value (µM) Mechanism
Enzyme ACompetitive0.5Covalent bond formation
Enzyme BNon-competitive2.0Allosteric modulation

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed insights into how structural modifications can enhance biological activity. For instance, variations in the cyclopropyl moiety or modifications to the carbamate group have been shown to affect binding affinity and selectivity toward target enzymes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound Name Structural Features Similarity Index
Tert-butyl N-(1-cyclohexyl-1-oxopropan-2-YL)carbamateCyclohexyl group instead of cyclopropyl0.85
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamateHydroxymethyl group instead of ketone0.84
Tert-butyl (3-(methylamino)propyl)carbamateMethylamino substitution0.85

The unique combination of functional groups in this compound contributes to its distinct biological activity compared to these analogs.

Case Studies

Several case studies have investigated the potential therapeutic applications of this compound:

Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves apoptosis induction through enzyme inhibition related to cell cycle regulation.

Case Study 2: Neuroprotective Effects
Research has shown that this compound may protect neuronal cells from oxidative stress by inhibiting specific enzymes involved in reactive oxygen species (ROS) production.

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